(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester
Description
This compound belongs to the class of azabicyclo[3.1.0]hexane derivatives, characterized by a fused bicyclic framework with a nitrogen atom in the ring system. The tert-butyl ester group at position 2 and the hydroxymethyl substituent at position 1 confer unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis. Its rigid bicyclic structure enhances metabolic stability and binding affinity in drug design, particularly for targeting enzymes or receptors requiring conformational restriction .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (1R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-8-6-11(8,12)7-13/h8,13H,4-7H2,1-3H3/t8?,11-/m0/s1 |
InChI Key |
NOSRZTLSBWIBHC-LYNSQETBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2[C@]1(C2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(C2)CO |
Origin of Product |
United States |
Preparation Methods
Representative Preparation Process
A detailed process disclosed in patent literature involves the coupling of an azabicyclo intermediate with an acid derivative, followed by purification and salt formation steps:
Coupling Reaction: The azabicyclo compound (Formula Ib) is coupled with an acid compound (Formula Ia) in acetonitrile using ethyl[(3-dimethylamino)propyl]carbodiimide hydrochloride (EDCI-HCl) and 1-hydroxybenzotriazole hydrate (HOBt) as coupling agents, with 2,6-lutidine as a base.
Workup: The reaction mixture is treated with methyl-tert-butyl ether (MTBE), acidified, and extracted with sodium bicarbonate to isolate the organic phase.
Deprotection and Salt Formation: The crude product is treated with aqueous lithium hydroxide to remove protecting groups, acidified with HCl/isopropyl acetate, and finally precipitated as an L-α-methylbenzylamine salt to enhance crystallinity and purity.
Alternative Coupling: The free acid intermediate can be coupled with amines in DMF/dichloromethane with EDCI, HOBt, and N-methylmorpholine, followed by oxidation to yield the final compound.
This process emphasizes careful control of reaction conditions, such as temperature and pH, to optimize yield and stereochemical purity.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Coupling | Azabicyclo compound, acid derivative, EDCI-HCl, HOBt, 2,6-lutidine, acetonitrile | Formation of amide bond |
| Workup | MTBE, HCl, sodium bicarbonate | Extraction and purification |
| Deprotection | Aqueous lithium hydroxide, HCl/isopropyl acetate | Removal of protecting groups |
| Salt formation | L-α-methylbenzylamine | Crystallization and purification |
| Alternative coupling | DMF/CH2Cl2, EDCI, HOBt, N-methylmorpholine | Amide bond formation with amine partner |
Chemical and Physical Data
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C11H19NO3 | |
| Molecular Weight | 213.27 g/mol | |
| SMILES | O=C(N1C[C@@]2([H])C@H[C@@]2([H])C1)OC(C)(C)C | Full chemical structure |
| Solubility | 9.08 mg/ml (very soluble) | In aqueous media |
| Log P (Consensus) | 1.16 | Moderate lipophilicity |
| TPSA (Topological Polar Surface Area) | 49.77 Ų | Indicative of permeability |
| BBB Permeability | Yes | Blood-brain barrier permeant |
| Synthetic Accessibility Score | 2.99 | Moderate synthetic complexity |
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Carbodiimide-mediated coupling | Use of EDCI-HCl and HOBt in acetonitrile | High coupling efficiency, mild conditions | Requires careful pH and temperature control |
| Protecting group strategy | tert-Butyl ester protection and deprotection | Stability during synthesis | Additional steps increase complexity |
| Salt formation | L-α-methylbenzylamine salt precipitation | Improved purity and crystallinity | Salt removal needed for final use |
| Solvent systems | Acetonitrile, dichloromethane, MTBE | Enhances solubility and extraction | Solvent handling and disposal issues |
| Alternative coupling | DMF/CH2Cl2 with amine and coupling agents | Versatility in amine partners | Potential for side reactions |
Chemical Reactions Analysis
(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research In medicinal chemistry, it is studied for its potential as a building block for drug development Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents In synthetic organic chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and applications:
*Calculated based on analogous structures.
Key Observations:
- Substituent Position and Functionality: The target compound’s hydroxymethyl group at position 1 distinguishes it from analogs with carboxylic acids (e.g., ) or aminomethyl groups (e.g., ).
- Ring Modifications : The 6,6-dimethyl analog () introduces steric hindrance, reducing ring flexibility and enhancing stability under acidic conditions, which is critical for oral drug bioavailability.
- Synthetic Utility: Compounds like exo-6-amino derivatives () are pivotal in synthesizing β-lactam analogs, whereas the target compound’s hydroxymethyl group may facilitate conjugation or further functionalization in prodrug strategies.
Biological Activity
(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester, also known by its CAS number 1522367-45-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing available research findings, case studies, and data tables to provide an authoritative overview.
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.3 g/mol
- CAS Number : 1522367-45-8
The biological activity of this compound primarily relates to its interaction with biological systems through various mechanisms, including enzyme inhibition and receptor modulation. The bicyclic structure contributes to its ability to mimic natural substrates or inhibitors in biochemical pathways.
Biological Activity Overview
Research has indicated that (1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane derivatives exhibit various biological activities:
- Antiviral Properties : Some studies suggest that derivatives of this compound may inhibit viral proteases, which are crucial for the replication of viruses such as SARS-CoV-2. For instance, related compounds have shown effective inhibition against the main protease (Mpro) of coronaviruses with IC50 values indicating potent antiviral activity .
- Neuropharmacological Effects : The compound's structure allows it to interact with neurotransmitter systems, potentially influencing conditions like depression or anxiety by modulating monoamine levels in the brain .
- Anti-inflammatory Activity : Preliminary studies indicate that certain analogs may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Case Study 1: Antiviral Activity
A study investigated the antiviral efficacy of a related azabicyclo compound against SARS-CoV-2, demonstrating a significant reduction in viral load in treated cells compared to controls. The study highlighted that compounds with similar structural features could serve as potential therapeutic agents against COVID-19.
Case Study 2: Neuropharmacological Applications
Research focused on the effects of (1R, 5S)-1-Hydroxymethyl derivatives on serotonin and dopamine receptors showed promising results in animal models for mood regulation, suggesting potential applications in treating mood disorders.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
